2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide
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Overview
Description
2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dihydroxyphenyl group and a hydroxyacetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for extensive purification steps and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Catechins: Found in green tea, these compounds also exhibit strong antioxidant activity.
3,4-Dihydroxyphenylacetic Acid: A metabolite of dopamine with similar chemical structure.
Uniqueness
2-(3,4-Dihydroxyphenyl)-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H9NO4/c10-6-2-1-5(3-7(6)11)4-8(12)9-13/h1-3,10-11,13H,4H2,(H,9,12) |
InChI Key |
HLVCUCPRKQVKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NO)O)O |
Origin of Product |
United States |
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